molecular formula C22H29N3 B2364479 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine CAS No. 416870-81-0

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine

Cat. No.: B2364479
CAS No.: 416870-81-0
M. Wt: 335.495
InChI Key: AINCQLFPVPHFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine typically involves the reaction of 1-benzylpiperidine with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and processes.

    Industry: The compound may be used as an intermediate in the synthesis of other chemical compounds with industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidin-4-ylideneacetohydrazide: This compound shares a similar piperidine structure and is studied for its potential analgesic properties.

    4-Benzylpiperidine: Another related compound, known for its use as a monoamine releasing agent.

Uniqueness

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is unique due to its specific combination of a benzylpiperidine and phenylpiperazine moiety, which may confer distinct pharmacological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3/c1-3-7-20(8-4-1)19-23-13-11-22(12-14-23)25-17-15-24(16-18-25)21-9-5-2-6-10-21/h1-10,22H,11-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINCQLFPVPHFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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